Cas no 933006-06-5 (3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide)

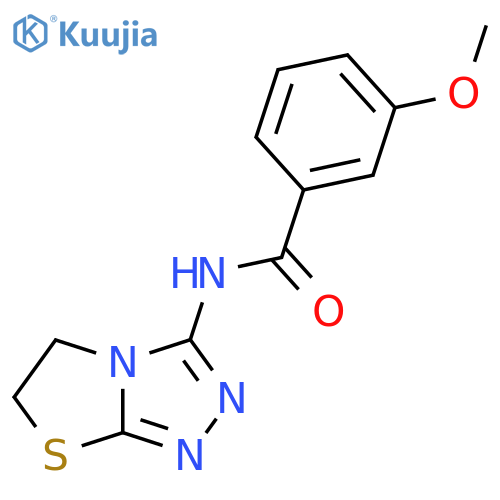

933006-06-5 structure

商品名:3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide

3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide 化学的及び物理的性質

名前と識別子

-

- 3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide

- AKOS002069290

- N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methoxybenzamide

- F2079-0039

- N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methoxybenzamide

- 933006-06-5

- 3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

-

- インチ: 1S/C12H12N4O2S/c1-18-9-4-2-3-8(7-9)10(17)13-11-14-15-12-16(11)5-6-19-12/h2-4,7H,5-6H2,1H3,(H,13,14,17)

- InChIKey: XWVJCRWDXJQUPW-UHFFFAOYSA-N

- ほほえんだ: S1C2=NN=C(NC(C3C=CC=C(C=3)OC)=O)N2CC1

計算された属性

- せいみつぶんしりょう: 276.06809681g/mol

- どういたいしつりょう: 276.06809681g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 344

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 94.3Ų

3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2079-0039-4mg |

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |

933006-06-5 | 90%+ | 4mg |

$99.0 | 2023-05-18 | |

| Life Chemicals | F2079-0039-5mg |

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |

933006-06-5 | 90%+ | 5mg |

$103.5 | 2023-05-18 | |

| Life Chemicals | F2079-0039-20μmol |

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |

933006-06-5 | 90%+ | 20μl |

$118.5 | 2023-05-18 | |

| Life Chemicals | F2079-0039-3mg |

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |

933006-06-5 | 90%+ | 3mg |

$94.5 | 2023-05-18 | |

| Life Chemicals | F2079-0039-10μmol |

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |

933006-06-5 | 90%+ | 10μl |

$103.5 | 2023-05-18 | |

| Life Chemicals | F2079-0039-10mg |

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |

933006-06-5 | 90%+ | 10mg |

$118.5 | 2023-05-18 | |

| Life Chemicals | F2079-0039-15mg |

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |

933006-06-5 | 90%+ | 15mg |

$133.5 | 2023-05-18 | |

| Life Chemicals | F2079-0039-40mg |

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |

933006-06-5 | 90%+ | 40mg |

$210.0 | 2023-05-18 | |

| Life Chemicals | F2079-0039-30mg |

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |

933006-06-5 | 90%+ | 30mg |

$178.5 | 2023-05-18 | |

| Life Chemicals | F2079-0039-50mg |

3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide |

933006-06-5 | 90%+ | 50mg |

$240.0 | 2023-05-18 |

3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

933006-06-5 (3-methoxy-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}benzamide) 関連製品

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量